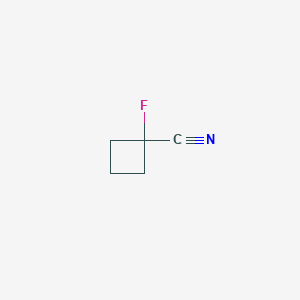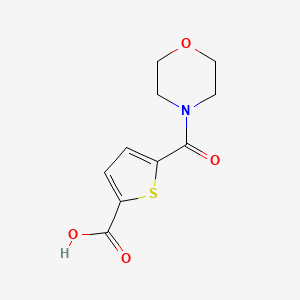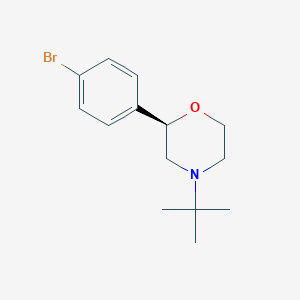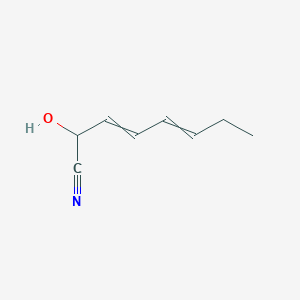
1-Fluorocyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H6FN It features a four-membered cyclobutane ring substituted with a fluorine atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorocyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the fluorination of cyclobutanecarbonitrile using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Fluorocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of nitriles.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution: Products include derivatives with various functional groups replacing the fluorine atom.
Reduction: The primary product is 1-fluorocyclobutylamine.
Oxidation: Major products include 1-fluorocyclobutanecarboxylic acid and other oxidized forms.
Scientific Research Applications
1-Fluorocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-fluorocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. The nitrile group can participate in various biochemical pathways, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Cyclobutanecarbonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Chlorocyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
1-Bromocyclobutane-1-carbonitrile: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness: 1-Fluorocyclobutane-1-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-fluorocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN/c6-5(4-7)2-1-3-5/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEYTYXBPVBBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50846137 |
Source


|
| Record name | 1-Fluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50846137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918402-24-1 |
Source


|
| Record name | 1-Fluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50846137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-Heptyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625638.png)
![N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide](/img/structure/B12625652.png)
![2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12625660.png)
![D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine](/img/structure/B12625664.png)


![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)

![[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane](/img/structure/B12625702.png)
![4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625703.png)
![2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol](/img/structure/B12625716.png)
![5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B12625721.png)
![[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12625725.png)
![1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone](/img/structure/B12625734.png)
